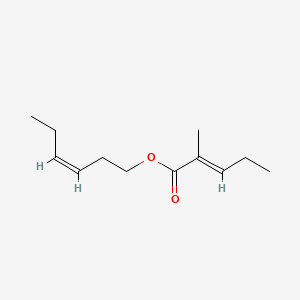
cis-3-Hexenyl 2-methyl-2-pentenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-Hexenyl 2-methyl-2-pentenoate is an organic compound characterized by its unique structural configuration The compound features both Z and E isomers, which refer to the geometric arrangement of substituents around the double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Hexenyl 2-methyl-2-pentenoate typically involves the use of stereoselective reactions to ensure the correct geometric configuration. One common method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide to form the desired alkene. The reaction conditions often include the use of a strong base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other stereoselective olefination methods. The choice of method depends on factors such as yield, cost, and scalability. Techniques like catalytic hydrogenation or cross-coupling reactions may also be employed to achieve the desired stereochemistry.
Analyse Des Réactions Chimiques
Types of Reactions
cis-3-Hexenyl 2-methyl-2-pentenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the double bonds are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction typically produces alkanes.
Applications De Recherche Scientifique
cis-3-Hexenyl 2-methyl-2-pentenoate has several applications in scientific research:
Chemistry: It is used as a model compound to study stereoselective reactions and mechanisms.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its use as a precursor for pharmaceuticals or as an active ingredient in drug formulations.
Industry: The compound can be used in the synthesis of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which cis-3-Hexenyl 2-methyl-2-pentenoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific pathways involved can vary, but common mechanisms include binding to active sites or altering membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-3-Hexenyl 2-methyl-2-pentenoate: shares similarities with other alkenes and esters, such as [(Z)-hex-3-enyl] acetate and [(E)-2-methylpent-2-enoate].
[(Z)-hex-3-enyl] acetate: This compound has a similar structure but differs in the ester group, which can affect its reactivity and applications.
[(E)-2-methylpent-2-enoate]: This compound shares the same ester group but differs in the alkene configuration, influencing its chemical behavior.
Uniqueness
This compound is unique due to its specific geometric configuration, which can impact its reactivity, stability, and potential applications. The presence of both Z and E isomers allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
76649-17-7 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
[(Z)-hex-3-enyl] 2-methylpent-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h6-7,9H,4-5,8,10H2,1-3H3/b7-6-,11-9? |
Clé InChI |
RTISFZCHFHFOOK-QBGIDEBTSA-N |
SMILES |
CCC=CCCOC(=O)C(=CCC)C |
SMILES isomérique |
CC/C=C\CCOC(=O)C(=CCC)C |
SMILES canonique |
CCC=CCCOC(=O)C(=CCC)C |
Key on ui other cas no. |
76649-17-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















